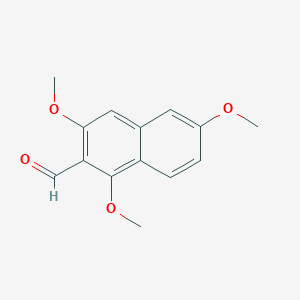
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane is a unique organophosphorus compound characterized by its cyclohexylethynyl group attached to a tetraethylphospholane ring
Méthodes De Préparation
The synthesis of 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane typically involves the following steps:
Formation of the Phospholane Ring: This step involves the cyclization of the precursor to form the tetraethylphospholane ring.
Common synthetic routes include:
Grignard Reaction: Utilizing cyclohexylmagnesium bromide and ethynylphosphine derivatives under controlled conditions.
Hydroamination: Employing catalysts to facilitate the addition of amines to alkynes, forming the desired phospholane structure.
Industrial production methods often involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to form phosphine oxides.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert phosphine oxides back to phosphines.
Substitution: Reacting with halogens or other electrophiles to replace hydrogen atoms on the cyclohexylethynyl group.
Common reagents and conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major products formed include phosphine oxides, reduced phosphines, and halogenated derivatives.
Applications De Recherche Scientifique
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways by inhibiting or activating key enzymes.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylethynyl)-2,3,4,5-tetraethylphospholane can be compared with other similar compounds such as:
Cyclohexylphosphines: Differ in the nature of the substituents on the phosphorus atom.
Ethynylphosphines: Vary in the alkyl groups attached to the ethynyl moiety.
Tetraethylphospholanes: Differ in the substituents on the phospholane ring.
The uniqueness of this compound lies in its specific combination of cyclohexylethynyl and tetraethylphospholane groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918531-34-7 |
|---|---|
Formule moléculaire |
C20H35P |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-(2-cyclohexylethynyl)-2,3,4,5-tetraethylphospholane |
InChI |
InChI=1S/C20H35P/c1-5-17-18(6-2)20(8-4)21(19(17)7-3)15-14-16-12-10-9-11-13-16/h16-20H,5-13H2,1-4H3 |
Clé InChI |
PZGPMWFRGZVTRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(P(C1CC)C#CC2CCCCC2)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




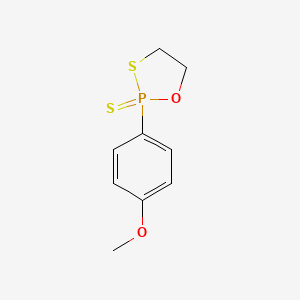

![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)

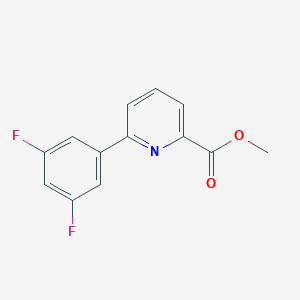
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
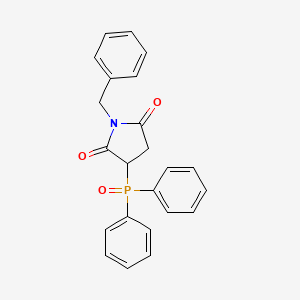
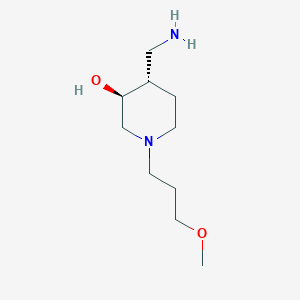
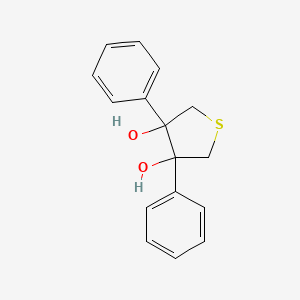

![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
